molecular formula C10H19NO2 B13341984 2-(1-Amino-4-ethylcyclohexyl)acetic acid

2-(1-Amino-4-ethylcyclohexyl)acetic acid

Cat. No.: B13341984
M. Wt: 185.26 g/mol
InChI Key: NGBJKDYHWIJVTO-UHFFFAOYSA-N
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Description

2-(1-Amino-4-ethylcyclohexyl)acetic acid is a cyclohexane derivative featuring an amino group at position 1, an ethyl substituent at position 4, and an acetic acid moiety at position 2. Its molecular formula is estimated to be C₁₀H₂₀NO₂ (molecular weight ≈ 186.27 g/mol). Structural analogs of this compound have been explored for applications in medicinal chemistry, crystallography, and biochemical studies, highlighting the importance of substituent effects on functionality.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

2-(1-amino-4-ethylcyclohexyl)acetic acid

InChI

InChI=1S/C10H19NO2/c1-2-8-3-5-10(11,6-4-8)7-9(12)13/h8H,2-7,11H2,1H3,(H,12,13)

InChI Key

NGBJKDYHWIJVTO-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC(CC1)(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-4-ethylcyclohexyl)acetic acid typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at temperatures between 40-50°C in the presence of palladium on carbon (Pd/C) under 0.1-0.6 bar overpressure. This is followed by further hydrogenation of the resulting 4-aminophenyl acetic acid at 50-60°C under 1-4 bar overpressure. The final step involves heating the product to reflux in hydrochloric ethanol for 1-3 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-4-ethylcyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(1-Amino-4-ethylcyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Amino-4-ethylcyclohexyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid moiety can participate in metabolic pathways, potentially affecting cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The physicochemical and biological properties of 2-(1-Amino-4-ethylcyclohexyl)acetic acid can be contextualized by comparing it to related cyclohexane-acetic acid derivatives. Key structural variations include substituent type, position, stereochemistry, and functional group modifications.

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₁₀H₂₀NO₂ 186.27 1-NH₂, 4-C₂H₅, 2-CH₂COOH Research chemical; limited data
trans-2-(4-Aminocyclohexyl)acetic acid HCl C₈H₁₅NO₂·HCl 193.46 trans-4-NH₂, 2-CH₂COOH, HCl salt Enhanced solubility; pharmaceutical potential
2-(1-Amino-4-tert-butylcyclohexyl)acetic acid C₁₂H₂₃NO₂ 213.32 1-NH₂, 4-C(CH₃)₃, 2-CH₂COOH High steric bulk; crystallography studies (R = 0.053)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 1-NH₂COCH₂, 2-CH₂COOH Neuroactive; protein interaction studies

Substituent Impact on Properties

  • Ethyl vs.
  • Amino Group Position: The trans-4-aminocyclohexyl derivative () exhibits distinct dipole interactions due to its stereochemistry, favoring solubility in aqueous environments when formulated as a hydrochloride salt .
  • Functional Group Modifications: The 2-amino-2-oxoethyl substituent () introduces hydrogen-bonding capacity, which may enhance interactions with enzymatic active sites or protein surfaces .

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